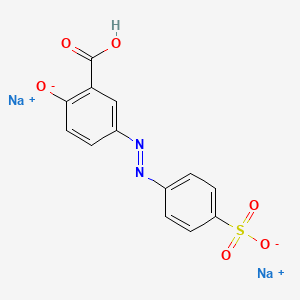
Mordant Yellow 10
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mordant Yellow 10, also known as this compound, is a useful research compound. Its molecular formula is C13H10N2NaO6S and its molecular weight is 345.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Degradation Pathways and Kinetics:
- MY10's mineralization and discoloration in dye systems were studied through advanced Fenton degradation processes, including the use of ultrasound (US). This research proposed a degradation pathway for azo dyes like MY10 and developed mathematical models for the process (Grčić, Vujević, & Koprivanac, 2010).
Photodegradation Studies:
- The photodegradation of MY10 in aqueous dispersions with various iron oxides and H2O2 under UV-light was examined. A mechanism for the heterogeneous photo-Fenton reaction involving MY10 was proposed (He, Tao, Ma, & Zhao, 2002).
- In another study, MY10's photodegradation in the presence of ferrihydrite and H2O2 under UV irradiation was investigated. This study found that hydroxyl radicals played a major role in MY10 oxidation (Wang, Zhao, Ma, Liu, & Wei, 2010).
Mordanting Methods and Dye Fastness:
- Various mordanting methods' effects on color characteristics and fastness properties, particularly light fastness, were evaluated. This included the study of mordants' influence on the dyeing of materials like wool with natural dyes, demonstrating the role of mordants like MY10 in textile dyeing (Shabbir et al., 2019).
Environmental Implications and Treatment Methods:
- Research on advanced oxidation processes (AOPs) in treating azo dye wastewater, including MY10, highlighted the efficiency of processes like Fenton, Fenton-like, and ozonation in degrading these dyes (Papić et al., 2006).
Mecanismo De Acción
Target of Action
Mordant Yellow 10, also known as Acid Yellow 3, is primarily used as a dye in various industries . Its primary targets are the materials it is intended to color, such as textiles and food products . The dye binds to these materials, imparting a yellow color.
Mode of Action
The mode of action of this compound involves the formation of a complex with the target material. This is facilitated by the presence of sulfonate groups in the dye, which form ionic bonds with the target material . The dye’s large size and the presence of van der Waals attractions and hydrophobic bonding also contribute to its binding .
Biochemical Pathways
This compound is a type of azo dye, and its decolorization involves the reduction of the azo bond. This process is facilitated by certain bacterial enzymes . For instance, riboflavin significantly enhances the reduction of this compound by anaerobic granular sludge .
Pharmacokinetics
It is slightly soluble in water, methanol, and DMSO, especially when heated . These properties influence its distribution and elimination when used in various applications.
Result of Action
The primary result of this compound’s action is the imparting of a yellow color to the target material. This is achieved through the formation of a complex between the dye and the material, which is stable and resistant to washing and light exposure .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its solubility and therefore its effectiveness can be affected by the temperature and the pH of the solution . Additionally, the presence of certain ions, such as copper and iron ions, can affect the color produced by the dye .
Safety and Hazards
Direcciones Futuras
The future directions for Mordant Yellow 10 involve its degradation. Biological methods have gained importance in the decolorization and degradation of dyes . These methods are eco-friendly and lead to complete decolorization . The mechanism of decolorization and degradation by several bacterial enzymes are being studied in detail . In silico studies such as molecular docking of bacterial enzymes with dyes can give a new insight into biological studies and provide an easy way to understand the interaction at the molecular level .
Propiedades
| { "Design of the Synthesis Pathway": "Mordant Yellow 10 can be synthesized by the diazotization of 2-naphthol-3,6-disulfonic acid followed by coupling with 2-naphthol-6-sulfonic acid.", "Starting Materials": [ "2-naphthol-3,6-disulfonic acid", "sodium nitrite", "hydrochloric acid", "2-naphthol-6-sulfonic acid", "sodium hydroxide" ], "Reaction": [ "Dissolve 2-naphthol-3,6-disulfonic acid in hydrochloric acid and cool the solution to 0-5°C.", "Add a solution of sodium nitrite to the above solution and stir for 30 minutes to form diazonium salt.", "Dissolve 2-naphthol-6-sulfonic acid in sodium hydroxide and cool the solution to 0-5°C.", "Add the diazonium salt solution to the above solution and stir for 2 hours to form the desired product.", "Filter the product and wash with water to obtain Mordant Yellow 10." ] } | |
Número CAS |
6054-99-5 |
Fórmula molecular |
C13H10N2NaO6S |
Peso molecular |
345.28 g/mol |
Nombre IUPAC |
disodium;4-[(3-carboxy-4-oxidophenyl)diazenyl]benzenesulfonate |
InChI |
InChI=1S/C13H10N2O6S.Na/c16-12-6-3-9(7-11(12)13(17)18)15-14-8-1-4-10(5-2-8)22(19,20)21;/h1-7,16H,(H,17,18)(H,19,20,21); |
Clave InChI |
HWLCMAGFIWJSCJ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1N=NC2=CC(=C(C=C2)[O-])C(=O)O)S(=O)(=O)[O-].[Na+].[Na+] |
SMILES canónico |
C1=CC(=CC=C1N=NC2=CC(=C(C=C2)O)C(=O)O)S(=O)(=O)O.[Na] |
Sinónimos |
2-Hydroxy-5-[2-(4-sulfophenyl)diazenyl]benzoic Acid Disodium Salt; 2-Hydroxy-5-[(4-sulfophenyl)azo]benzoic Acid Disodium Salt; C.I. Mordant Yellow 10 Disodium salt; Acid Chrome Yellow; Acid Mordant Dark Yellow GG; Acid Mordant Yellow 2G; Acidic Mediu |
Origen del producto |
United States |
Q1: What is the molecular formula and weight of Mordant Yellow 10?
A1: this compound has the molecular formula C13H8N2Na2O6S and a molecular weight of 370.27 g/mol. []
Q2: Does this compound exhibit any notable spectroscopic properties?
A2: Yes, MY10 is characterized by strong absorption in the visible light range, specifically peaking around 430 nm. This property is attributed to its azo (-N=N-) group and is influenced by its protonation state. []
Q3: How does the pH of the solution affect the absorption spectrum of MY10?
A3: The pH significantly impacts MY10's absorption spectrum. In alkaline solutions, the deprotonated form dominates, exhibiting strong absorption in the visible range. As the pH decreases (towards acidic conditions), the dye becomes protonated, leading to a blue shift in the absorption spectrum and a decrease in absorption intensity in the visible region. []
Q4: Can this compound be used as a sensitizer in Dye-Sensitized Solar Cells (DSSCs)?
A4: While MY10 has been investigated for its potential in DSSCs, studies have shown relatively low photovoltaic conversion efficiencies, even when optimizing parameters like solvent, pH, and electrode preparation. This limitation is primarily attributed to weak optical absorption in the visible range for some forms of the dye. []
Q5: Can this compound interact with metal ions, and if so, what are the implications?
A5: Yes, MY10 can act as a chelating agent due to the presence of carboxyl, hydroxyl, and sulfonic groups in its structure. This characteristic enables its use in applications like the removal of metal ions (e.g., Fe3+) from solutions. [] For example, bleached wool loaded with MY10 has been explored as a stable chelating material for removing Fe3+ from solutions, highlighting its potential in wastewater treatment. []
Q6: What is the significance of the different binding configurations of MY10 with TiO2 in DSSCs?
A6: DFT studies reveal that MY10 can bind to TiO2 via its carboxyl, hydroxyl, and sulfonic groups in various configurations. The carboxyl group tends to bind in bidentate bridging modes, while the salicylate can bind in tridentate or bidentate fashions. The sulfonic group prefers tridentate binding. Understanding these binding modes is crucial for optimizing dye-TiO2 interactions and enhancing electron transfer processes in DSSCs. []
Q7: Is this compound considered an environmental pollutant, and why?
A7: Yes, MY10, like many other azo dyes, is considered an environmental pollutant due to its presence in industrial wastewater, primarily from textile manufacturing. Its release into water bodies is undesirable due to its color, toxicity, and potential for bioaccumulation. [, ]
Q8: How can this compound be removed or degraded from wastewater?
A8: Several methods have been investigated for MY10 removal from wastewater. Biological treatment using anaerobic granular sludge is promising, especially when combined with aerobic processes for complete mineralization. [, , ] Advanced Oxidation Processes (AOPs) such as ozonation, Fenton reactions, and photocatalysis using TiO2 or ferrihydrite have also shown efficacy in degrading MY10. [, , , , ]
Q9: What is the role of redox mediators in the biodegradation of MY10?
A9: Redox mediators like riboflavin [] and various forms of activated carbon, including carbon nanotubes, [, ] have proven effective in accelerating the biodegradation of MY10. These mediators facilitate electron transfer processes during the anaerobic reduction of the azo bond, a crucial step in the biodegradation pathway.
Q10: Does the formation environment of catalysts like ferrihydrite affect the degradation of MY10?
A10: Yes, the formation environment of ferrihydrite significantly influences its microstructure and, consequently, its photocatalytic activity towards MY10 degradation. [] Studies have shown that ferrihydrite formed at a constant neutral pH exhibits higher adsorption capacity for MY10 but lower degradation rates compared to those formed under varying pH conditions. [] This observation highlights the importance of controlling synthesis parameters for optimizing material properties and catalytic performance.
Q11: What analytical methods are typically employed to monitor the degradation of this compound?
A11: UV-Vis spectrophotometry is commonly used to monitor MY10 degradation by measuring the decrease in absorbance at its characteristic wavelength. High-Performance Liquid Chromatography (HPLC) can be used to identify and quantify MY10 and its degradation products. Total Organic Carbon (TOC) analysis helps determine the degree of mineralization achieved during treatment. [, , ]
Q12: Are there any computational chemistry studies focusing on this compound?
A12: Yes, Density Functional Theory (DFT) calculations have been used to study various aspects of MY10, including its electronic structure, optical properties, and interaction with TiO2 surfaces in DSSCs. [, ] These computational studies provide valuable insights into the molecular level details of MY10's behavior and inform the design of more efficient materials and processes.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![cyclopentane;ditert-butyl-[1-[(1R)-2-dicyclohexylphosphanylcyclopentyl]ethyl]phosphane;iron](/img/structure/B1146709.png)
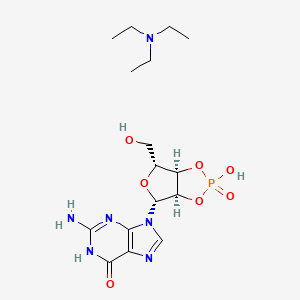
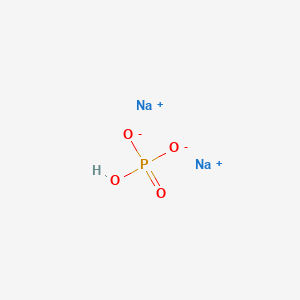

![(2,5-Dioxopyrrolidin-1-yl) 3-[(2,5-dioxopyrrolidin-1-yl)oxycarbonylamino]propanoate](/img/structure/B1146715.png)
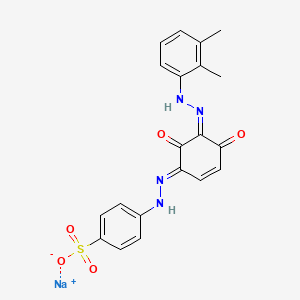
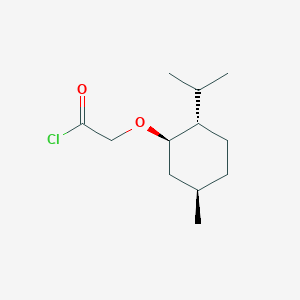
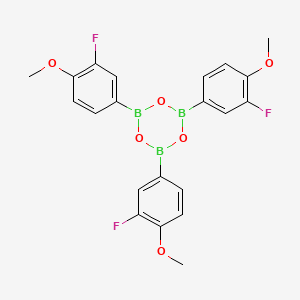

![(E,3R,5S)-7-[4-(4-fluorophenyl)-2-[(2-hydroxy-2-methylpropyl)sulfonyl-methylamino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoic acid](/img/structure/B1146733.png)
